
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Beschreibung
The compound (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a heterocyclic hybrid molecule featuring a piperidine core linked to a 5-fluoropyrimidin-2-yloxy moiety and a 4-methyl-1,2,3-thiadiazole-5-carbonyl group. Such structural motifs are commonly associated with bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications.
Eigenschaften
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O2S/c1-8-11(22-18-17-8)12(20)19-4-2-3-10(7-19)21-13-15-5-9(14)6-16-13/h5-6,10H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDJDDNEQTVVQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic molecule that incorporates a piperidine ring, a fluorinated pyrimidine moiety, and a thiadiazole group. This unique structure suggests potential biological activities that warrant investigation in medicinal chemistry.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features:
- Piperidine Ring : A six-membered ring that enhances the compound's lipophilicity.
- Fluoropyrimidine Moiety : The presence of fluorine may influence the compound's reactivity and biological interactions.
- Thiadiazole Group : Known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Fluoropyrimidine Intermediate : Achieved through fluorination of a suitable pyrimidine precursor.
- Coupling with Piperidine : Conducted under basic conditions using reagents like potassium carbonate.
- Thiadiazole Integration : Incorporation of the thiadiazole moiety via cyclization reactions.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of compounds related to thiadiazoles. In vitro cytotoxicity assays using breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines showed promising results:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
4i | MCF-7 | 2.32 |
4c | HepG2 | 3.21 |
4e | MCF-7 | 5.36 |
These findings indicate that modifications to the piperidine moiety can significantly enhance antiproliferative activity .
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of Enzymes : The fluoropyrimidine moiety may inhibit nucleic acid synthesis by targeting specific enzymes involved in DNA replication.
- Receptor Interaction : The piperidine ring enhances binding affinity to various receptors, potentially disrupting normal cellular processes.
Case Studies and Research Findings
A study focused on derivatives of thiadiazoles highlighted that compounds with piperidine or piperazine rings exhibited improved cytotoxicity against cancer cell lines. For example, the introduction of a benzyl moiety significantly enhanced activity against MCF-7 cells compared to simpler structures .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Notable Activity |
---|---|---|
Compound A | Chlorine instead of fluorine | Moderate cytotoxicity |
Compound B | Different position of fluorine | Enhanced receptor binding |
These comparisons underscore the importance of structural modifications in influencing biological activity and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Physicochemical Properties
While direct data for the target compound are lacking, comparisons can be drawn from analogous systems:
- Melting points : Compound 3 exhibits a melting point of 242–243°C, typical for rigid heterocyclic systems. The target compound’s melting point is likely higher due to increased molecular rigidity from the thiadiazole and fluoropyrimidine groups .
Methodological Considerations for Similarity Analysis
Compound similarity assessments rely on structural and functional metrics. For example:
- Electron-deficient thiadiazole : May enhance π-stacking interactions compared to thiazole or phenyl groups in analogs like Compound 3.
- Fluorine’s role : The electronegative fluorine atom could increase membrane permeability and target binding, as seen in fluorinated kinase inhibitors.
Data Tables
Table 2: Analytical Techniques for Comparison (Adapted from )
Q & A
Q. Q: What are the key steps for synthesizing (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone?
A: The synthesis involves:
Coupling Reactions : Reacting 5-fluoropyrimidin-2-ol with piperidin-3-ol under Mitsunobu conditions to form the ether linkage (3-((5-fluoropyrimidin-2-yl)oxy)piperidine).
Thiadiazole Activation : Activating the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using carbodiimides (e.g., EDC/HOBt) for nucleophilic acyl substitution.
Final Coupling : Combining the activated thiadiazole with the piperidine intermediate under inert conditions to yield the target compound.
Purification is typically achieved via column chromatography, followed by recrystallization from ethanol/DMF mixtures .
Q. Q: How can researchers confirm the structural integrity of this compound post-synthesis?
A: Key methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and piperidine-thiadiazole connectivity.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O) and C-F stretches (~1650 cm and ~1100 cm, respectively) .
Advanced Synthesis: Yield Optimization
Q. Q: What factors influence yield and purity during synthesis, and how can they be optimized?
A: Critical factors:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis.
- Temperature Control : Thiadiazole activation is exothermic; maintaining 0–5°C prevents side reactions.
- Catalyst Screening : Use Pd-based catalysts for coupling steps to reduce byproducts.
Post-synthesis, recrystallization from ethanol/water (3:1) improves purity (>95%) .
Biological Activity Evaluation
Q. Q: What methodologies are recommended for assessing antimicrobial activity of this compound?
A: Standard protocols include:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-Kill Studies : Monitor bactericidal kinetics over 24 hours.
The thiadiazole-pyrimidine scaffold has shown activity against resistant strains, likely via DNA gyrase inhibition .
Q. Advanced Q: How can researchers investigate contradictory activity data across studies?
A: Address discrepancies by:
Strain-Specific Analysis : Validate microbial strain sources and resistance profiles.
Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) to ensure compound solubility in assays.
Theoretical Modeling : Perform docking studies (e.g., AutoDock Vina) to compare target binding affinities across strains .
Analytical and Computational Methods
Q. Q: What advanced techniques resolve structural ambiguities in analogs of this compound?
A:
- X-ray Crystallography : Determine crystal packing and confirm stereochemistry.
- DFT Calculations : Optimize geometries and predict spectroscopic properties (e.g., F NMR shifts).
- HPLC-MS/MS : Quantify trace impurities (<0.1%) in batch samples .
Methodological Challenges
Q. Q: How can researchers address poor solubility during biological assays?
A: Strategies include:
- Prodrug Design : Introduce phosphate esters at the piperidine nitrogen for enhanced aqueous solubility.
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve bioavailability .
Theoretical Frameworks
Q. Q: How should this compound’s research align with existing pharmacological theories?
A: Link studies to:
- Hammett Substituent Constants : Rationalize electronic effects of the 5-fluoropyrimidine group on bioactivity.
- QSAR Models : Corrogate thiadiazole lipophilicity with membrane permeability .
Safety and Handling
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.